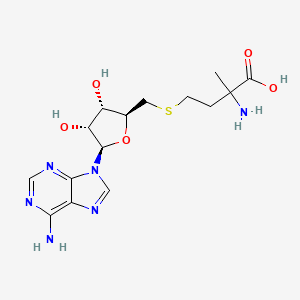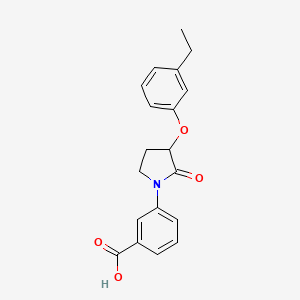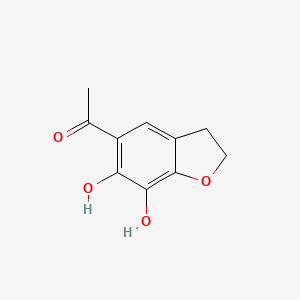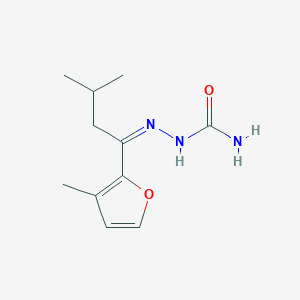
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid is a complex organic compound that features a purine base attached to a sugar moiety, which is further linked to an amino acid
Vorbereitungsmethoden
The synthesis of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves multiple steps:
Synthesis of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler precursors such as formamide and glycine.
Formation of the Sugar Moiety: The sugar moiety, 3,4-dihydroxytetrahydrofuran, is prepared through the reduction of a suitable precursor, such as a furan derivative.
Coupling of the Purine Base and Sugar Moiety: The purine base is then coupled with the sugar moiety through a glycosidic bond formation, typically using a Lewis acid catalyst.
Attachment of the Amino Acid: The final step involves the attachment of the amino acid, 2-amino-2-methylbutanoic acid, to the sugar-purine conjugate through a thioether linkage. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
Analyse Chemischer Reaktionen
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Hydrolysis: The glycosidic bond between the purine base and the sugar moiety can be hydrolyzed under acidic or basic conditions, leading to the separation of the two components.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is studied for its potential role in biochemical pathways, particularly those involving nucleic acids and amino acids.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can intercalate into DNA or RNA, affecting their structure and function. The amino acid moiety can interact with enzymes, potentially inhibiting their activity or altering their function. The compound may also be involved in signaling pathways, modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid include:
Nucleoside Analogs: Compounds such as 2’,3’-dideoxyadenosine and 2’,3’-dideoxyinosine, which are used as antiviral agents.
Amino Acid Derivatives: Compounds like S-adenosylmethionine and S-adenosylhomocysteine, which play roles in methylation reactions and other biochemical processes.
The uniqueness of this compound lies in its combined structure of a purine base, sugar moiety, and amino acid, which allows it to participate in a wide range of biochemical and chemical reactions.
Eigenschaften
CAS-Nummer |
61102-32-7 |
|---|---|
Molekularformel |
C15H22N6O5S |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-15(17,14(24)25)2-3-27-4-7-9(22)10(23)13(26-7)21-6-20-8-11(16)18-5-19-12(8)21/h5-7,9-10,13,22-23H,2-4,17H2,1H3,(H,24,25)(H2,16,18,19)/t7-,9-,10-,13-,15?/m1/s1 |
InChI-Schlüssel |
WQDADBVRHZNWSM-JTPBVDGGSA-N |
Isomerische SMILES |
CC(CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
Kanonische SMILES |
CC(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)

![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)


![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
